![molecular formula C17H16N2O6S B2545541 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1203066-08-3](/img/structure/B2545541.png)

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

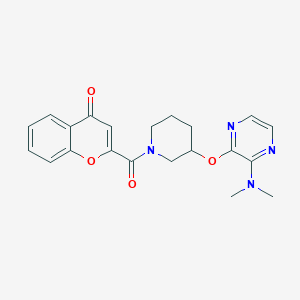

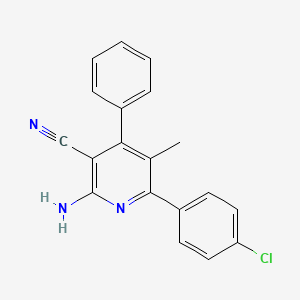

The compound of interest, "[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate," appears to be a derivative of furan and oxazole, which are heterocyclic compounds. The furan ring is a five-membered aromatic ring with oxygen, and the oxazole ring is a five-membered ring containing both nitrogen and oxygen. The combination of these rings could potentially contribute to the compound's chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with a furan and oxazole moiety have been synthesized starting from 2-acetylfuran, followed by a Claisen-Schmidt condensation with various aromatic aldehydes, and subsequent cyclization with hydroxylamine hydrochloride . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These methods are crucial for determining the precise arrangement of atoms within a molecule and confirming the identity of synthesized compounds. The molecular structure of the compound would likely be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds containing furan and oxazole rings can be quite diverse. For example, the amino group in related compounds has been acylated, oxidized to azo and nitro groups, and the chloromethyl group has reacted with N- and S-nucleophilic reagents . These reactions demonstrate the multifunctional nature of such compounds, which can serve as synthons for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with furan and oxazole moieties, such as thermal stability, have been assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). The compounds exhibit moderate thermal stabilities, with decomposition temperatures ranging from 159 to 246 °C . The sensitivity towards impact and friction has also been measured, indicating that these materials are generally insensitive, which could be an important consideration for their handling and potential applications.

Applications De Recherche Scientifique

Catalysis in Biomass Conversion

Silica molecular sieves with Lewis acid centers are used in the catalysis of Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, including derivatives similar to the compound . These reactions are crucial for producing biobased terephthalic acid precursors, a key component in renewable PET production (Pacheco et al., 2015).

Biomass-Derived Chemical Production

Processes developed for the dehydration of fructose to hydroxymethylfurfural (HMF) utilize furan derivatives obtained from renewable biomass, indicating the potential of compounds like [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate in substituting petroleum-based building blocks for plastic and fine chemical production (Román‐Leshkov et al., 2006).

Pharmacological Potential

Certain furanyl compounds derived from natural sources have demonstrated significant anti-inflammatory, antioxidative, and anti-diabetic properties in various in vitro models, suggesting the potential of furan derivatives in pharmaceutical applications (Makkar & Chakraborty, 2018).

Synthetic Chemistry

Furan derivatives are synthesized through various methods, including directed lithiation and palladium-catalyzed coupling. These methods are essential for creating diverse furan-based compounds for various chemical applications (Ennis & Gilchrist, 1990).

Hydrogenation and Reduction Processes

Furfural and 5-hydroxymethylfurfural (HMF), closely related to furan derivatives, are key in biomass conversion. Their hydrogenation and reduction processes over heterogeneous catalysts are studied for converting oxygen-rich compounds into valuable chemicals (Nakagawa et al., 2013).

Orientations Futures

The future directions for research on “[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate” and similar oxazole derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . This could involve the synthesis of new oxazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)24-11-13-10-16(25-18-13)15-4-3-9-23-15/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXJLKRFSHXENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)